2-(Butyrylamino)-4-chlorobenzoic acid
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Overview
Description
2-(Butyrylamino)-4-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a butyrylamino group attached to the second carbon and a chlorine atom attached to the fourth carbon of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyrylamino)-4-chlorobenzoic acid typically involves the acylation of 4-chloroaniline with butyryl chloride, followed by the subsequent carboxylation of the resulting intermediate. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process. The intermediate product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Butyrylamino)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acids with different functional groups.
Scientific Research Applications
2-(Butyrylamino)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Butyrylamino)-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Butyrylamino)-4-bromobenzoic acid: Similar structure but with a bromine atom instead of chlorine.
2-(Butyrylamino)-4-fluorobenzoic acid: Similar structure but with a fluorine atom instead of chlorine.
2-(Butyrylamino)-4-iodobenzoic acid: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
2-(Butyrylamino)-4-chlorobenzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications. Additionally, the butyrylamino group can enhance the compound’s biological activity, making it a valuable candidate for pharmaceutical research.
Properties
IUPAC Name |
2-(butanoylamino)-4-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-3-10(14)13-9-6-7(12)4-5-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDAXENJTPWLSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588667 |
Source
|
Record name | 2-Butanamido-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777877-45-9 |
Source
|
Record name | 2-Butanamido-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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